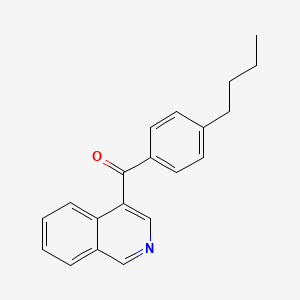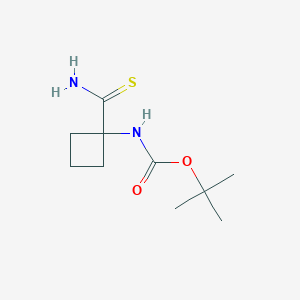
tert-butyl N-(1-carbamothioylcyclobutyl)carbamate
Descripción general
Descripción
“tert-butyl N-(1-carbamothioylcyclobutyl)carbamate” is a chemical compound with the CAS Number: 1251924-39-6 . It has a molecular weight of 230.33 . The IUPAC name for this compound is tert-butyl 1-(aminocarbothioyl)cyclobutylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O2S/c1-9(2,3)14-8(13)12-10(7(11)15)5-4-6-10/h4-6H2,1-3H3,(H2,11,15)(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound is critical for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the preparation of nucleoside analogues with potential therapeutic applications (Ober, Marsch, Harms, & Carell, 2004).
Stereoselective Synthesis
It plays a role in the stereoselective synthesis of key intermediates for the synthesis of factor Xa inhibitors, highlighting its utility in the development of new anticoagulant drugs (Wang, Ma, Reddy, & Hu, 2017).
Organic Synthesis Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are described as the first class of N-(Boc) nitrone equivalents, underscoring their significance as building blocks in organic synthesis for the construction of hydroxylamines and other nitrogen-containing compounds (Guinchard, Vallée, & Denis, 2005).
Chemosensors for Acid Vapors
The compound's derivatives have been used to construct strong blue emissive nanofibers, which serve as efficient chemosensors for the detection of volatile acid vapors. This application demonstrates its relevance in developing materials for environmental monitoring and safety (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
CO2 Fixation
It also finds application in atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates. This innovative approach highlights its potential in carbon capture technologies, contributing to efforts to address climate change (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(1-carbamothioylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-9(2,3)14-8(13)12-10(7(11)15)5-4-6-10/h4-6H2,1-3H3,(H2,11,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBBHDGQQKVLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-carbamothioylcyclobutyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



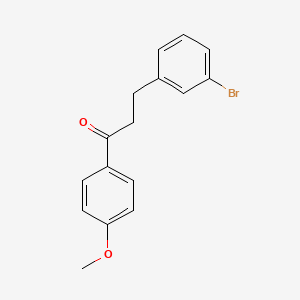
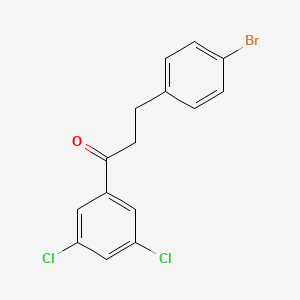
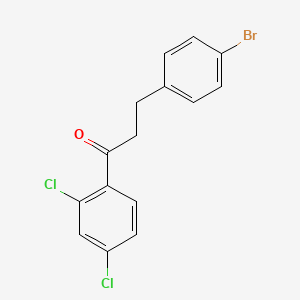
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

![2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B1522429.png)
![2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid](/img/structure/B1522430.png)
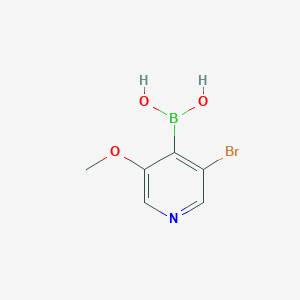

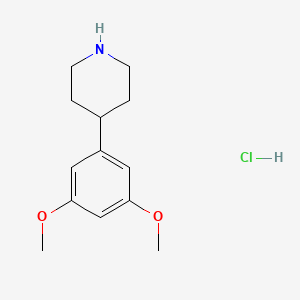
![Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1522434.png)
![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)

